Cas no 92313-54-7 (Ethanone,1-(2-thienyl)-, oxime, (1E)-)
Ethanone,1-(2-thienyl)-, oxime, (1E)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(2-thienyl)-, oxime, (1E)-
- (1E)-N-Hydroxy-1-(2-thienyl)ethanimine
- 1-THIOPHEN-2-YL-ETHANONE OXIME
- Ethanone, 1-(2-thienyl)-, oxime, (1E)- (9CI)
- 1-(2-Thienyl)-1-ethanone oxime
- 86NAQ2PH6F
- 1-(2-thienyl)ethan-1-one oxime
- ethanone, 1-(2-thienyl)-, oxime, (1E)-
- (E)-1-(thiophen-2-yl)ethanone oxime
- NSC16234
- (E)-1-(thiophen-2-yl)ethan-1-one oxime
- AKOS000499190
- CS-0357317
- SCHEMBL15571174
- WS-00623
- (E)-N-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDROXYLAMINE
- F3145-4992
- 1956-45-2
- HODHTVIKKXGOCP-FNORWQNLSA-N
- NSC-16234
- 1-(thien-2-yl)ethan-1-one oxime
- Ethanone, 1-(2-thienyl)-, oxime
- 1-(Thien-2-yl)ethanone oxime
- 2-acetylthiophene oxime
- (1E)-1-(2-Thienyl)ethanone oxime #
- 1-THIOPHEN-2-YL-ETHANONEOXIME
- NCGC00326205-01
- KETONE, METHYL 2-THIENYL, OXIME
- (E)-2-Acetylthiophene oxime
- (1E)-1-(2-Thienyl)ethanone oxime
- 92313-54-7
- N-[1-(thiophen-2-yl)ethylidene]hydroxylamine
- A911503
- Methyl 2-thienyl ketone oxime
- AB01320663-02
-
- Inchi: 1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+
- InChI Key: HODHTVIKKXGOCP-FNORWQNLSA-N
- SMILES: S1C=CC=C1/C(/C)=N/O
Computed Properties
- Exact Mass: 141.02483502g/mol
- Monoisotopic Mass: 141.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.8Ų
Ethanone,1-(2-thienyl)-, oxime, (1E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015672-250mg |
1-Thiophen-2-yl-ethanone oxime |
92313-54-7 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 015672-1g |
1-Thiophen-2-yl-ethanone oxime |
92313-54-7 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 015672-2g |
1-Thiophen-2-yl-ethanone oxime |
92313-54-7 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427987-100mg |
(E)-1-(thiophen-2-yl)ethan-1-one oxime |
92313-54-7 | 98% | 100mg |
¥936 | 2023-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427987-250mg |
(E)-1-(thiophen-2-yl)ethan-1-one oxime |
92313-54-7 | 98% | 250mg |
¥1814 | 2023-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427987-1g |
(E)-1-(thiophen-2-yl)ethan-1-one oxime |
92313-54-7 | 98% | 1g |
¥3369 | 2023-04-12 |
Ethanone,1-(2-thienyl)-, oxime, (1E)- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Ethanone,1-(2-thienyl)-, oxime, (1E)-
Recent Advances in the Study of Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7): A Comprehensive Research Brief
The compound Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thienyl and oxime functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a bioactive scaffold, particularly in the development of novel antimicrobial and anti-inflammatory agents. The structural versatility of this compound allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties.
One of the key areas of investigation has been the synthesis and optimization of Ethanone,1-(2-thienyl)-, oxime, (1E)- derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that slight modifications to the oxime moiety could significantly enhance the compound's binding affinity to specific biological targets. For instance, the introduction of electron-withdrawing groups at the oxime nitrogen was found to improve its interaction with bacterial enzymes, suggesting potential applications in combating antibiotic-resistant pathogens. These findings underscore the importance of structural-activity relationship (SAR) studies in optimizing this compound for clinical use.
In addition to its antimicrobial potential, Ethanone,1-(2-thienyl)-, oxime, (1E)- has also been investigated for its anti-inflammatory properties. A recent preclinical study highlighted its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. The compound demonstrated significant efficacy in reducing pro-inflammatory cytokine levels in animal models, with minimal toxicity observed at therapeutic doses. These results position it as a viable candidate for further development into anti-inflammatory drugs, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another noteworthy advancement is the application of computational chemistry techniques to predict the pharmacokinetic and pharmacodynamic profiles of Ethanone,1-(2-thienyl)-, oxime, (1E)-. Molecular docking simulations have revealed favorable interactions with several key enzymes and receptors, providing a theoretical basis for its observed bioactivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that the compound exhibits favorable drug-like properties, including good oral bioavailability and low hepatotoxicity. These computational insights are invaluable for guiding future experimental studies and reducing the attrition rate in drug development.
Despite these promising findings, challenges remain in the clinical translation of Ethanone,1-(2-thienyl)-, oxime, (1E)-. Issues such as metabolic stability, scalability of synthesis, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into viable therapeutics. The ongoing research into CAS: 92313-54-7 represents a compelling example of how interdisciplinary approaches can unlock the therapeutic potential of novel chemical entities.
In conclusion, Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7) is emerging as a versatile and pharmacologically promising compound. Its dual antimicrobial and anti-inflammatory activities, coupled with favorable computational predictions, make it a strong candidate for further drug development. Future research should focus on optimizing its chemical structure, elucidating its mechanism of action, and conducting comprehensive preclinical evaluations. As the field advances, this compound may pave the way for new treatments addressing unmet medical needs in infectious and inflammatory diseases.
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